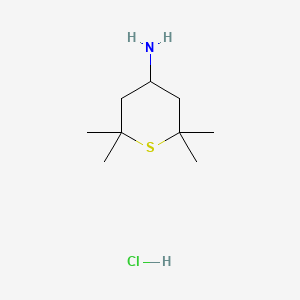![molecular formula C9H11Cl2N3O2 B13496728 2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride](/img/structure/B13496728.png)
2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities, making it a valuable structure in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride typically involves multicomponent reactions, oxidative coupling, and cyclocondensation reactions. One common method includes the condensation of 2-aminopyridine with various aldehydes or ketones under acidic or basic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods often employ catalytic processes to enhance yield and efficiency. For instance, copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines has been reported to produce imidazo[1,2-a]pyridines in high yields under mild conditions . These methods are scalable and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine-5-carboxylic acid derivatives, while reduction can produce various aminomethyl-substituted imidazo[1,2-a]pyridines .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as COX-2, which plays a role in inflammation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine-2-carboxylic acid: Shares a similar core structure but differs in functional groups.
3-Nitro imidazo[1,2-a]pyridine-2-carboxylic acid: Contains a nitro group, which alters its chemical properties and biological activity.
Uniqueness
2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group enhances its reactivity and potential for further functionalization, making it a versatile compound in various research applications .
Eigenschaften
Molekularformel |
C9H11Cl2N3O2 |
|---|---|
Molekulargewicht |
264.11 g/mol |
IUPAC-Name |
2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H9N3O2.2ClH/c10-4-6-5-12-7(9(13)14)2-1-3-8(12)11-6;;/h1-3,5H,4,10H2,(H,13,14);2*1H |
InChI-Schlüssel |
LECQJDZLICCMCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=CN2C(=C1)C(=O)O)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



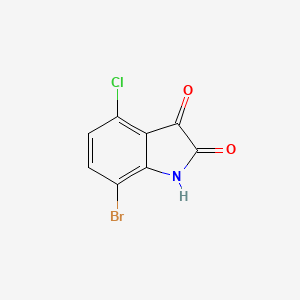


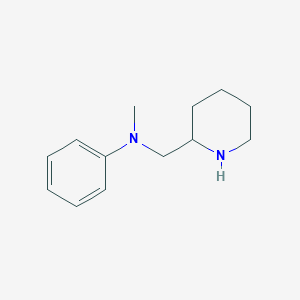
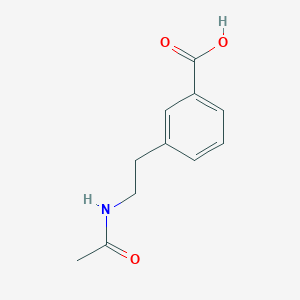

![2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers](/img/structure/B13496691.png)
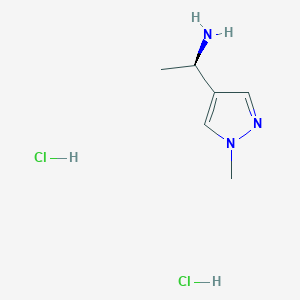
![ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13496699.png)
